molecular formula C8H11N3 B14391217 3-(1-Hydrazinylideneethyl)aniline CAS No. 88237-27-8

3-(1-Hydrazinylideneethyl)aniline

Cat. No.: B14391217
CAS No.: 88237-27-8
M. Wt: 149.19 g/mol
InChI Key: WLSJYRUCECHXNY-UHFFFAOYSA-N
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Description

3-(1-Hydrazinylideneethyl)aniline is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to an ethyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydrazinylideneethyl)aniline typically involves the reaction of aniline derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of aniline with acetylhydrazine in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydrazinylideneethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(1-Hydrazinylideneethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydrazinylideneethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simple aromatic amine with similar reactivity but lacks the hydrazone group.

    Hydrazones: Compounds with similar hydrazone linkages but different substituents on the aniline moiety.

    Substituted Anilines: Aniline derivatives with various functional groups that exhibit different chemical and biological properties.

Uniqueness

3-(1-Hydrazinylideneethyl)aniline is unique due to the presence of both the hydrazone and aniline functionalities, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in research and industry.

Properties

CAS No.

88237-27-8

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

3-ethanehydrazonoylaniline

InChI

InChI=1S/C8H11N3/c1-6(11-10)7-3-2-4-8(9)5-7/h2-5H,9-10H2,1H3

InChI Key

WLSJYRUCECHXNY-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C1=CC(=CC=C1)N

Origin of Product

United States

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